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Ethylene-d4

Cat. No.: B1596295
CAS No.: 683-73-8
M. Wt: 32.08 g/mol
InChI Key: VGGSQFUCUMXWEO-LNLMKGTHSA-N
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Description

Significance of Deuterated Compounds in Contemporary Chemical Science

Deuterated compounds, like Ethylene-d4, are instrumental in a variety of scientific disciplines, including organic chemistry, biochemistry, and materials science. clearsynth.com Their utility stems from the subtle yet significant differences between hydrogen and deuterium (B1214612).

Isotopic substitution is a powerful technique for unraveling the complexities of chemical reactions and molecular behavior. numberanalytics.com By selectively replacing hydrogen with deuterium, chemists can track the movement of atoms through a reaction, providing a detailed map of the reaction pathway. thalesnano.com This is particularly useful for elucidating reaction mechanisms, studying metabolic pathways, and investigating the interactions of drugs with biological systems. clearsynth.com

The primary ways in which isotopic substitution aids in these investigations include:

Mechanistic Studies: Tracking the fate of deuterium atoms during a reaction helps to identify reaction intermediates and understand the stereochemistry of the process. synmr.in

Spectroscopic Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to reduce interference from hydrogen signals, leading to clearer and more accurate structural information. tengerchemical.com Isotopic substitution also helps in assigning vibrational modes in spectroscopy. nih.gov

Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium leads to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com Studying the KIE can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction. numberanalytics.com

The replacement of hydrogen with deuterium introduces several key physical and chemical perturbations:

Vibrational Frequencies: The heavier mass of deuterium results in lower vibrational frequencies for C-D bonds compared to C-H bonds. ajchem-a.com This shift can be observed using techniques like infrared (IR) and Raman spectroscopy and provides information about molecular structure and bonding.

Bond Strength: The C-D bond is slightly stronger than the C-H bond due to its lower zero-point energy. researchgate.net

Kinetic Isotope Effect (KIE): As a consequence of the differing bond strengths and vibrational frequencies, reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. pnas.org This effect is a powerful tool for studying reaction mechanisms. sustainability-directory.com

Structural Changes: In some cases, deuteration can lead to subtle changes in molecular geometry, such as bond lengths and angles. rsc.org

These effects are summarized in the table below:

Property Hydrogen (H) Deuterium (D) Effect of Deuteration
Atomic Mass ~1 amu ~2 amu Increased mass
Bond Strength (C-X) Weaker Stronger Increased bond strength
Vibrational Frequency (C-X) Higher Lower Decreased vibrational frequency

| Reaction Rate (C-X cleavage) | Faster | Slower | Slower reaction rate (KIE) |

Role of Isotopic Substitution in Elucidating Molecular Phenomena

Historical Context and Evolution of this compound Research

Early research involving this compound focused on its synthesis and fundamental spectroscopic characterization. One of the early methods for preparing high-purity this compound involved the conversion of 1,2-dibromoethane-d4 (B144223). cdnsciencepub.com This foundational work paved the way for more complex investigations.

Spectroscopic studies in the mid-20th century, particularly in the far ultraviolet region, provided some of the first detailed insights into the vibrational and electronic structure of this compound. aip.orgcdnsciencepub.com These studies determined key vibrational constants and explored the molecule's behavior in its excited states. aip.org Later, high-resolution infrared spectroscopy further refined the understanding of its rotational and distortion constants. tandfonline.com The development of photoelectron spectroscopy allowed for the measurement of its ionization potentials and the assignment of vibrational modes in the resulting cation. aip.org

Foundational Research Imperatives and Scholarly Contributions of this compound Investigations

The use of this compound has been central to a number of significant research endeavors, contributing to a deeper understanding of fundamental chemical principles.

Key research areas and their findings include:

Catalysis: this compound has been instrumental in studying the mechanisms of catalytic reactions, such as ethylene (B1197577) hydrogenation and polymerization. For instance, studies on the reaction of equimolar mixtures of d0- and d4-ethylene with hydrogen and deuterium have provided insights into the reaction structure on metallic catalysts. researchgate.net It has also been used to investigate ethylene dehydrogenation on platinum clusters and the tetramerization of ethylene using organochromium catalysts. acs.orgcaltech.edu

Materials Science: In polymer science, deuterated ethylene is used as a monomer to synthesize polymers with altered physical and chemical properties. nobracat-isotopes.com These deuterated polymers are valuable in neutron scattering experiments for studying polymer structure and dynamics. nobracat-isotopes.com The structure of solid this compound itself has been investigated using neutron diffraction, revealing different phases under varying pressures. aip.org

Reaction Dynamics: this compound has been a model system for studying reaction dynamics, including dissociation and isomerization following ionization. acs.org These studies provide a detailed picture of how molecules behave after absorbing energy.

Plant Biology: In the field of plant science, this compound is used to study the mechanisms of ethylene action, a crucial plant hormone involved in processes like fruit ripening and leaf senescence. nobracat-isotopes.comoup.com

The following table highlights some of the key research findings from studies involving this compound:

Research Area Key Findings
Spectroscopy Determination of vibrational and rotational constants, ionization potentials, and excited state geometries. aip.orgtandfonline.comaip.org
Catalysis Elucidation of reaction mechanisms for hydrogenation, dehydrogenation, and polymerization of ethylene. researchgate.netacs.orgcaltech.edu
Materials Science Synthesis of deuterated polymers for neutron scattering studies and investigation of solid-state structures. nobracat-isotopes.comaip.org
Reaction Dynamics Understanding of dissociation and isomerization pathways of the ethylene cation. acs.org

| Plant Biology | Probing the mechanisms of ethylene signaling in plants. nobracat-isotopes.comoup.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4 B1596295 Ethylene-d4 CAS No. 683-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterioethene
Source PubChem
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InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25549-98-8
Record name Ethene-1,1,2,2-d4, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25549-98-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30218454
Record name (2H4)Ethylene
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Molecular Weight

32.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

683-73-8
Record name Ethene-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Ethylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H4)Ethylene
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Record name [2H4]ethylene
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Synthetic Methodologies and Isotopic Labeling Strategies for Ethylene D4

Advanced Chemical Synthesis Techniques for Ethylene-d4 Production

The production of this compound involves specialized chemical synthesis techniques designed to efficiently incorporate deuterium (B1214612) atoms into the ethylene (B1197577) molecular structure. These methods range from the catalytic deuteration of deuterated precursors to multi-step synthetic sequences.

One of the primary methods for synthesizing this compound is through the catalytic semi-hydrogenation (or more accurately, deuteration) of acetylene-d2 (B86588) (C₂D₂). This process mirrors the industrial purification of ethylene streams, where trace acetylene (B1199291) is removed by selective hydrogenation. chinesechemsoc.orgresearchgate.net

In this pathway, deuterated acetylene is reacted with deuterium gas (D₂) in the presence of a catalyst. The choice of catalyst is critical to ensure high selectivity for this compound and to prevent over-deuteration to ethane-d6. Commonly used catalysts include palladium-based systems, such as the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or palladium on barium sulfate. chinesechemsoc.orgmdpi.com These catalysts are designed to be highly selective for the semi-hydrogenation of alkynes to alkenes. researchgate.net

A Chinese patent outlines a method where deuterated acetylene, produced from the reaction of calcium carbide with heavy water (D₂O), undergoes a deuteration reaction with deuterium gas over a Cu-Ni/SiO₂ composite catalyst. google.com This method reports high selectivity for this compound, with yields reaching 92-98.5%, and operates under relatively mild conditions (100-200°C and 0.2-1.0 MPa), making it suitable for industrial-scale production. google.com

The efficiency and selectivity of the catalytic deuteration can be influenced by various factors, including reaction temperature, pressure, and the specific composition of the catalyst. For instance, increasing pressure can enhance the reaction rate by increasing the solubility of deuterium gas. mdpi.com

A significant route to this compound begins with the synthesis of deuterated acetylene (C₂D₂). A common laboratory and industrial method for producing acetylene-d2 involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O). google.comresearchgate.net The resulting deuterated acetylene can then be converted to this compound through various pathways.

One established method involves the conversion of acetylene-d2 to an intermediate compound, 1,2-dibromoethane-d4 (B144223) (BrCD₂CD₂Br). This is achieved by reacting acetylene-d2 with deuterium bromide (DBr). cdnsciencepub.com The 1,2-dibromoethane-d4 can then be dehalogenated using zinc dust to yield this compound. researchgate.net This multi-step approach allows for the production of high-purity this compound. cdnsciencepub.com

Research has detailed the preparation of several deuterated compounds, including this compound, starting from acetylene-d2, with reported deuterium content exceeding 99%. researchgate.net The synthesis of the necessary deuterium bromide can be accomplished by reacting D₂O with redistilled phosphorus tribromide. researchgate.net

This compound serves as a valuable starting material for the synthesis of other deuterated compounds. A notable example is the production of this compound oxide (C₂D₄O). cdnsciencepub.comchemicalbook.com This synthesis is typically a two-step process. First, this compound is reacted with hypochlorous acid to form this compound chlorohydrin. This intermediate is often not isolated but is directly converted to this compound oxide by distillation from a dilute alkali solution. cdnsciencepub.com The isotopic purity of the resulting this compound oxide has been shown to be comparable to that of the starting this compound. cdnsciencepub.com

Another derivative, 1,2-dichloroethane-d4, can be synthesized by the addition of chlorine to this compound. cdnsciencepub.com This compound is useful as a solvent for NMR analysis and in the synthesis of poly(this compound oxide). thermofisher.com The synthesis of d4-ethylene glycol can also be achieved through the catalytic oxidation of this compound to this compound oxide, followed by hydration. researchgate.net

Precursor-Based Synthesis Routes: Derivations from Deuterated Acetylene

Considerations for Isotopic Purity and Enrichment in this compound Synthesis

Achieving high isotopic purity is a critical aspect of this compound synthesis, as the presence of partially deuterated or non-deuterated species can interfere with the intended applications. Isotopic purity is typically expressed as atom percent D, with commercially available this compound often having purities of 98-99 atom % D. nobracat-isotopes.com

The choice of synthetic route and reaction conditions significantly impacts the final isotopic purity. For instance, in the synthesis of this compound glycol via bromination of this compound followed by hydrolysis, an isotopic purity of 98% can be achieved. Direct deuteration methods, while feasible, may sometimes lead to lower isotopic purity due to isotopic scrambling.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the isotopic purity of the final product. cdnsciencepub.comepj-conferences.org Mass spectrometry can determine the relative abundance of different isotopologues, while NMR can provide detailed structural information and confirm the positions of the deuterium atoms.

Innovations and Challenges in Scalable Industrial Production of this compound

The demand for deuterated compounds, including this compound, is growing, particularly for applications in pharmaceuticals and materials science, such as in the manufacturing of Organic Light Emitting Diode (OLED) materials. nih.govtn-sanso.co.jp This has driven the need for scalable and cost-effective industrial production methods.

One of the primary challenges in large-scale production is the cost and availability of starting materials, particularly deuterium gas and heavy water. tn-sanso.co.jpsci-hub.box Therefore, processes that allow for the recycling of excess deuterium are economically advantageous. The method described in the Chinese patent for catalytic deuteration of acetylene-d2, for example, includes the recycling of unreacted deuterium gas, which significantly reduces production costs. google.com

Innovations in catalysis are also crucial for improving the efficiency and scalability of this compound production. The development of more robust and selective catalysts can lead to higher yields and purity, while operating under milder conditions. nih.govnih.gov For instance, the use of nanostructured iron catalysts has shown promise for scalable deuteration of various organic compounds. nih.gov

Flow synthesis methods are emerging as a promising technology for the large-scale production of deuterated compounds. tn-sanso.co.jp Compared to traditional batch processes, flow synthesis can offer improved throughput, better heat and mass transfer, and simplified purification processes, potentially reducing production time and costs. tn-sanso.co.jp

While ethylene is the most produced organic compound globally, primarily through steam cracking, the production of its deuterated analogue, this compound, remains a more specialized and complex process. wikipedia.orgintratec.us The development of reliable, robust, and scalable deuteration technologies is an ongoing area of research to meet the increasing industrial demand. nih.govnih.gov

Advanced Spectroscopic Characterization and Vibrational Analysis of Ethylene D4

High-Resolution Infrared Spectroscopy of Ethylene-d4

High-resolution infrared spectroscopy has been a cornerstone in determining the precise molecular constants of this compound. By analyzing the fine structure of its vibrational bands, researchers can extract detailed information about its rotational energy levels and the subtle effects of centrifugal distortion and interstate interactions.

The analysis of high-resolution infrared spectra allows for the precise determination of ground state and upper state rotational and centrifugal distortion constants. For instance, a study of five infrared bands of this compound with a resolution of 0.02 cm⁻¹ led to the determination of the ground state rotation and distortion constants from a set of 635 combination differences. tandfonline.com Similarly, the analysis of 2103 infrared transitions of the ν12 fundamental band of this compound provided improved upper state rovibrational constants, including three rotational and five quartic constants. researchgate.net These constants are crucial for accurately modeling the molecule's rotational energy levels.

A separate high-resolution Fourier transform infrared (FTIR) spectroscopy study of the ν12 fundamental band of this compound, with an unapodized resolution of 0.004 cm⁻¹, analyzed 1340 transitions to derive a highly accurate set of rovibrational constants for the v12=1 state, including up to five quartic terms. researchgate.net The pure rotational Raman spectra of C2D4 have also been used to derive rotational constants for the ground state. cdnsciencepub.com

Table 1: Ground State Rotational and Centrifugal Distortion Constants of this compound

ConstantValue (cm⁻¹)Source
A₀2.43298 ± 0.00018 tandfonline.com
B₀0.748369 ± 0.000061 tandfonline.com
C₀0.570464 ± 0.000062 tandfonline.com
D_J⁰ x 10⁶0.517 ± 0.070 tandfonline.com
D_JK⁰ x 10⁵0.498 ± 0.063 tandfonline.com
D_K⁰ x 10⁵3.37 ± 0.16 tandfonline.com

This table presents a selection of ground state rotational and centrifugal distortion constants for this compound as determined from high-resolution infrared spectroscopy.

The infrared spectrum of this compound is rich with fundamental and combination bands, each providing unique insights into the molecule's vibrational structure. Studies have focused on various bands, including the A-type ν11 fundamental, the B-type ν9 fundamental, and combination bands such as ν5 + ν11 and ν2 + ν9. tandfonline.com The analysis of these bands allows for the determination of upper state vibrational frequencies and rotational constants. tandfonline.com

The ν5 + ν9 combination band, an A-type infrared band located at 4627 cm⁻¹, presents a particularly interesting case. tandfonline.com While it appears superficially as an unperturbed absorption, detailed assignment reveals the influence of Coriolis interaction with an inactive vibrational level, ν2 + ν8 + ν9, which is nearly degenerate with it. tandfonline.com This interaction causes significant displacement of the subband J structures for higher Kₐ values. tandfonline.com

High-resolution spectra often reveal perturbations in the expected energy level patterns, which can be attributed to various types of resonances. In this compound, a number of higher-order resonances in the upper vibrational states have been identified and characterized through detailed spectral analysis. tandfonline.com These resonances arise from interactions between different vibrational states, leading to shifts in energy levels and intensity borrowing between transitions.

Coriolis interactions, which arise from the coupling of vibrational and rotational motion in a molecule, are a prominent feature in the ro-vibrational spectra of this compound. The effects of a c-type Coriolis interaction are observed in the ν1 + ν11 and ν5 + ν11 bands, allowing for the determination of the corresponding Coriolis constant. tandfonline.com

A significant example of Coriolis interaction is found in the ν5 + ν9 combination band, which is perturbed by its near-accidental degeneracy with the ν2 + ν8 + ν9 vibrational level. tandfonline.com This interaction is Kₐ-dependent, with the Kₐ = 0 subband remaining unperturbed while higher Kₐ subbands show displacements of up to 3.5 cm⁻¹. tandfonline.com The analysis of these perturbed spectra provides a quantitative measure of the Coriolis interaction parameter. tandfonline.com Similar Coriolis interactions have been investigated in other deuterated ethylene (B1197577) isotopologues, such as the interaction between the ν12 and 2ν10 bands in cis-d2-ethylene. researchgate.net

Identification and Characterization of Higher Order Resonances in Upper Vibrational States

Far Ultraviolet Absorption Spectroscopy of this compound

Far ultraviolet (FUV) absorption spectroscopy provides access to the electronic excited states of molecules, offering insights into their electronic structure and the associated vibrational and rotational energy levels.

The FUV absorption spectrum of this compound has been investigated in the 1500 Å to 2050 Å region, revealing details about the R (first Rydberg) state. aip.orgaip.org The vibrational constants for the C=C stretching vibration (ω₂⁰) and the anharmonicity constant (x₂₂⁰) in this Rydberg state have been determined. aip.orgaip.org The torsional frequency in the R state has also been redetermined. aip.org

Further investigations in the 1300 Å to 1500 Å region have allowed for the determination of vibrational constants for the ν₂(a_g) stretching vibration and the ν₄(a_u) twisting vibration for five observed Rydberg states. cdnsciencepub.comresearchgate.net The analysis of the twisting vibration data suggests that the stable equilibrium configuration of these Rydberg states is not planar (D₂h symmetry) but is likely bent or staggered. cdnsciencepub.comresearchgate.net

Table 2: Vibrational Constants for the R (First Rydberg) State of this compound

ConstantValue (cm⁻¹)Source
ω₂⁰1306.8 aip.orgaip.org
x₂₂⁰-8.2 aip.orgaip.org
Torsional Frequency141 aip.org

This table summarizes key vibrational constants for the first Rydberg state of this compound as determined from far-ultraviolet absorption spectroscopy.

Analysis of V←N Electronic Transitions and Torsional Oscillations

The V←N electronic transition in this compound (C₂D₄), corresponding to the π → π* excitation, has been a subject of detailed spectroscopic investigation. This transition is characterized by a broad absorption band, and its fine structure reveals important information about the molecule's geometry and vibrational dynamics in the excited state.

Newly observed fine structure within the V←N transition of C₂D₄ has been attributed to torsional oscillations. researchgate.net An attempt to fit the vibrational levels for both C₂H₄ and C₂D₄ to a torsional oscillator-rotator model using a potential function of the form V = 1/2 * V₀(1+cos2θ) has been made. researchgate.net This analysis yielded a barrier height of approximately 790 cm⁻¹, though individual fits for C₂D₄ and C₂H₄ gave values of 650 cm⁻¹ and 920 cm⁻¹, respectively. researchgate.net

The vibrational constants for the C=C stretching vibration (ω₂₀) and its anharmonicity constant (x₂₂₀) in the V state have been tentatively determined for both isotopomers. researchgate.net

Table 1: Tentative Vibrational Constants for the V State of Ethylene and this compound

Isotopomerω₂₀ (cm⁻¹)x₂₂₀ (cm⁻¹)
C₂H₄852-1.9
C₂D₄797-1.8
Data sourced from Wilkinson & Mulliken (1955). researchgate.net

The 0-0 band of the V←N transition is too weak to be directly observed but has been estimated to be near 2500 Å. researchgate.net Theoretical analyses of the T←N transition, which also involves a significant change in the C-C bond length, show that the transition excites torsional levels, creating a narrow torsional spectrum superimposed on the C-C stretch peaks. capes.gov.br This provides a comparative framework for understanding the torsional structure within the V←N band. Furthermore, the resonance Raman spectrum of ethylene exhibits a long progression in even quanta of the ground-state torsional mode, with bands midway between them assigned to forbidden transitions to odd quanta, a phenomenon explained by the 90° twisted equilibrium geometry of the excited V state. osti.gov

Elucidation of Dissociation Pathways within the V←N Continuum

The absorption of energy in the V←N continuum can lead to the dissociation of the ethylene molecule. It is proposed that ethylene likely dissociates into CH₂ radicals within this continuum. researchgate.net Upon excitation, the molecule undergoes rapid internal conversion and relaxation through conical intersections. researchgate.netaip.org

Ultrafast dynamics studies show that after excitation, the molecule follows a path involving both C-C twist and stretch coordinates. researchgate.net From a perpendicular minimum, the wave packet can reach a conical intersection that involves partial hydrogen (or deuterium) migration, leading to the formation of ethylidene (CD₃CD) concurrently with ground-state this compound. researchgate.net This isomer then returns to the this compound structure on a picosecond timescale (1.6 ps for CD₃CD). researchgate.net

Dissociation into smaller fragments is also observed. Two distinct time constants for dissociation in the hot ground state have been identified at 4.5 ps and 11 ps. researchgate.net The primary photodissociation channel observed after photoisomerization is the elimination of molecular hydrogen (or D₂). researchgate.net These dissociation processes are facilitated by the relaxation of electronically excited C₂H₄⁺ (and by extension C₂D₄⁺) to the lowest doublet state through conical intersections at both twisted and planar geometries. uliege.be

Photoelectron Spectroscopy of this compound and its Cation

Measurement of Ionization Potentials and Electronic States

Photoelectron spectroscopy (PES) has been instrumental in determining the ionization potentials (IPs) of this compound and characterizing its cationic electronic states. High-resolution PES using the 584-Å helium resonance line has identified five ionization potentials for C₂D₄. aip.org The adiabatic ionization energy has been precisely determined to be 84 913.3(14) cm⁻¹ (approximately 10.528 eV). aip.org

Different experimental methods have yielded highly consistent values for the first ionization energy of this compound.

Table 2: Ionization Energy Determinations for this compound

Ionization Energy (eV)MethodReference
10.5286 ± 0.0006Laser Spectroscopy (LS)Williams and Cool, 1991
10.526 ± 0.007Photoelectron Spectroscopy (PE)Carlier and Botter, 1979
10.528 ± 0.002Threshold Photoelectron (TE)Stockbauer and Inghram, 1975
15.83 ± 0.02Photoelectron Spectroscopy (PE)Branton, Frost, et al., 1970
Data sourced from the NIST WebBook.

Theoretical calculations using coupled cluster methods have been employed to predict the vertical ionization potentials for ethylene, which provide a basis for understanding the electronic states of this compound. tandfonline.com The ground state of the cation is the D₀ state, and the next three lowest electronic states are D₁, D₂, and D₃. uliege.beacs.org

Resolution and Assignment of Vibrational Structure in Cationic Species

High-resolution photoelectron spectra have successfully resolved the vibrational structure associated with the first and fourth ionization potentials of this compound. aip.org This has allowed for the assignment of the corresponding vibrational modes in the cation. aip.org The vibrational structure in the ground state of the this compound molecular ion has been specifically investigated using threshold photoelectron spectroscopy. nist.gov

Rotationally resolved pulsed-field-ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectra have provided detailed information on the large-amplitude torsional motion in the cationic ground state. aip.org The analysis of these spectra shows that C₂D₄⁺ has a twisted geometry. aip.org

Vibronic Coupling and Ultrafast Relaxation Dynamics in Cationic this compound

The ethylene cation is a model system for studying electronic relaxation, vibronic coupling, and energy redistribution. arxiv.org Following ionization, the this compound cation undergoes ultrafast relaxation dynamics. Experiments using extreme-ultraviolet (EUV) pump pulses and infrared (IR) probe pulses have revealed pronounced oscillations with a period of about 50 fs in the relative production yields of C₂D₄⁺, C₂D₃⁺, and C₂D₂⁺. uliege.be These oscillations are more pronounced in the deuterated species compared to C₂H₄⁺. uliege.be

This enhanced oscillation is attributed to a combination of the isotope effect on the wave packet relaxation through a network of conical intersections and on the vibrational frequencies of the cation. uliege.be The relaxation dynamics involve the four lowest electronic states of the cation (D₀, D₁, D₂, and D₃). uliege.beacs.org Dynamics simulations indicate that the electronically excited cation relaxes to the D₀ state via conical intersections at both twisted and planar geometries. uliege.be

Strong vibronic mixing between the ground state (X̃) and the first excited state (Ã) of the cation, mediated by the torsional mode, has been identified. aip.org Weaker mixing with the B̃ state, mediated by the symmetric out-of-plane bending mode, was also observed. aip.org These vibronic couplings play a crucial role in the ultrafast relaxation and fragmentation pathways of the this compound cation. uliege.be

Raman Spectroscopy and Comprehensive Vibrational Assignments for this compound

Raman spectroscopy, in conjunction with infrared spectroscopy, has been essential for a complete vibrational assignment of this compound. Early studies determined the Raman spectra of liquid this compound, which, when combined with infrared data and the product rule, enabled a complete vibrational assignment. aip.org

More recent studies have focused on specific aspects, such as the resonance Raman spectrum, which shows a long progression in even quanta of the torsional mode, providing insights into the excited state geometry. osti.gov The analysis of infrared and Raman spectra of related molecules like poly(this compound sulfide) has also contributed to refining the vibrational assignments by observing band shifts upon deuteration. tandfonline.com

Application of Group Frequency Factorization Procedures

The vibrational analysis of this compound (C₂D₄) and its isotopologues is significantly aided by theoretical methods that simplify the complexity of molecular vibrations. One such powerful approach is the application of group frequency factorization procedures, such as the method developed by King and Crawford. This method is particularly effective when used with internal coordinates, which represent bond stretches and angle distortions within a molecule. The physical interpretation of potential constants derived from these coordinates is straightforward, and these constants often show good transferability between similar molecules.

The ethylene molecule belongs to the Vh point group, which has eight irreducible representations that define the symmetry of its 12 possible vibrations. By choosing internal coordinates that align with the molecule's symmetry, the kinetic energy matrix (G) and potential energy matrix (F) can be factored into smaller, more manageable blocks. Each block corresponds to vibrations of a specific symmetry type. This factorization greatly simplifies the secular equation, which relates the vibrational frequencies to the molecular structure and force constants.

In the analysis of ethylene and its deuterated counterpart, this compound, a potential energy expression is fitted to the assigned vibrational frequencies for both molecules. nist.gov This process allows for the determination of force constants associated with the bonds and angles. For instance, a normal coordinate analysis was performed using the vibrational assignments for C₂H₄ and C₂D₄ to derive these constants, providing a detailed understanding of the molecule's force field. nist.gov The data from both isotopologues are crucial for refining the potential energy expression and ensuring the accuracy of the calculated force constants.

Table 1: Symmetry and Activity of Ethylene Vibrations This interactive table summarizes the symmetry classifications and spectroscopic activity of the 12 fundamental vibrations of the ethylene molecule based on the Vh point group.

Symmetry TypeActivityNumber of Vibrations
ARaman3
B₁Infrared, Raman2
B₂Infrared, Raman2
B₃Infrared, Raman2
AᵤInactive1
B₁ᵤInfrared1
B₂ᵤInfrared1
B₃ᵤInactive0
Data derived from standard group theoretical methods applied to the ethylene molecule. nist.gov

Examination of Global Isotopic Effects on Ro-Vibrational Spectra Across Ethylene Isotopologues

The substitution of hydrogen with deuterium (B1214612) in ethylene has a profound impact on its ro-vibrational spectrum. Comprehensive studies have been conducted to create a global picture of these isotopic effects by comparing the spectra of multiple ethylene isotopologues. rsc.org Advanced theoretical models, using ab initio potential energy and dipole moment surfaces, have enabled the variational calculation of thousands of vibrational levels and transitions for as many as eleven different ethylene species, including ¹²C₂D₄. rsc.orgresearchgate.net

These studies provide high-accuracy predictions for the spectra of deuterated and ¹³C-enriched ethylene isotopologues. For the first time, ab initio predictions have been reported for ¹²C₂D₄ and various asymmetrically substituted species. rsc.org A key finding from these global analyses is the significant change in molecular spectra that arises from symmetry-breaking effects. While the parent ¹²C₂H₄ molecule has D₂h symmetry, isotopic substitution can lower this symmetry to C₂ᵥ, C₂ₕ, or Cₛ, leading to different selection rules and spectral features. rsc.org

Comparative analysis of ethylene dimers, (C₂H₄)₂ and (C₂D₄)₂, also reveals distinct isotopic effects. For example, the vibrational shift observed for the ν₁₁ fundamental band in the C₂H₄ dimer is 1.29 times greater than the corresponding shift in the C₂D₄ dimer. arxiv.org This ratio is comparable to the ratio of the vibrational frequencies themselves (1.36), illustrating the expected mass-dependent shift. arxiv.org Furthermore, diffusion Monte Carlo calculations on the ethyl cation and its deuterated analogues (like H⁺(C₂D₄) and D⁺(C₂D₄)) show that deuteration significantly alters vibrational frequencies. The proton transfer vibration frequency in H⁺(C₂H₄) is 616 cm⁻¹, which increases to 629 cm⁻¹ in H⁺(C₂D₄), reflecting subtle changes in bond distances and vibrational amplitudes upon isotopic substitution. nsf.gov

Table 2: Comparison of Predicted Vibrational Band Centers for Selected Ethylene Isotopologues (cm⁻¹) This interactive table presents a sample of variationally predicted vibrational band centers for ethylene (¹²C₂H₄) and its fully deuterated isotopologue (¹²C₂D₄), highlighting the isotopic shift.

Vibrational Mode¹²C₂H₄ (cm⁻¹)¹²C₂D₄ (cm⁻¹)
ν₁ (CH₂ s-stretch)30262251
ν₂ (C=C stretch)16231515
ν₃ (CH₂ scissor)13421009
ν₅ (CH₂ s-stretch)31032304
ν₇ (CH₂ rock)949720
ν₉ (CH₂ a-stretch)31062345
ν₁₁ (CH₂ a-stretch)29892200
ν₁₂ (CH₂ wag)14441078
Data sourced from global ab initio calculations on ethylene isotopologues. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications Involving this compound

Utilization of this compound as a Deuterated Solvent in NMR Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals from the analyte. While common deuterated liquids like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, specialized applications may require different solvents. labinsights.nl this compound (C₂D₄), being a gas at standard temperature and pressure, serves as a deuterated solvent in more niche NMR applications. isotope.com

Its primary use as a solvent is in gas-phase NMR studies or for analyses where the analyte must be dissolved in a non-polar, gaseous medium. mdpi.com Chemical suppliers list "NMR spectroscopy solvent for biomolecular structure analysis" as a key application for this compound, suggesting its use in studying the structure and dynamics of biological macromolecules under specific conditions. It is also employed in studies of organometallic complexes where ethylene itself is a reactant or product, allowing the reaction to be monitored without interference from protonated solvent signals. uni-konstanz.de Due to its gaseous nature, handling this compound for NMR applications requires specialized equipment, such as high-pressure NMR tubes and gas handling manifolds.

Role of this compound in Molecular Structure Elucidation and Mechanistic Investigations via NMR

Isotopic labeling is a powerful technique in NMR spectroscopy for elucidating molecular structures and investigating reaction mechanisms. mdpi.com this compound is frequently used as an isotopic tracer for these purposes. nobracat-isotopes.com By incorporating deuterium atoms into the ethylene molecule, researchers can track the movement and transformation of the ethylene unit throughout a chemical reaction. This provides a clear and unambiguous method for determining reaction pathways. nobracat-isotopes.com

A prominent application is in the study of metal-catalyzed olefin polymerization and oligomerization. For example, to conclusively determine the operative mechanism of ethylene dimerization by a Nickel-based catalyst, a 1:1 mixture of normal ethylene (C₂H₄) and this compound (C₂D₄) was used. mit.edu The distribution of deuterated and non-deuterated products (e.g., C₄H₈, C₄H₄D₄, C₄D₈) analyzed by mass spectrometry and NMR provided definitive evidence for the reaction mechanism. mit.edu Similar strategies have been employed to investigate the selective trimerization of ethylene to 1-hexene (B165129) using chromium-diphosphine catalysts. The use of C₂D₄ helps in studying the selectivity of olefin insertion and the kinetics of β-hydride elimination steps, which are fundamental to the catalytic cycle. In these studies, NMR spectroscopy is crucial for identifying the resulting isotopologues and determining their relative quantities, thereby providing deep insight into the intricate steps of the catalytic process.

Quantum Chemical and Advanced Theoretical Investigations of Ethylene D4

Computational Approaches to Ethylene-d4 Molecular Structure and Energetics

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecular systems, including this compound. mdpi.comresearchgate.net DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy. researchgate.net This makes them suitable for studying the ground-state properties of molecules, predicting reactive sites, and understanding intermolecular interactions. mdpi.com

In the context of this compound, DFT calculations are instrumental in several areas:

Molecular Geometry Optimization: DFT is used to determine the equilibrium geometry of the this compound molecule in its ground state. This involves finding the minimum energy structure by calculating the forces on the atoms and adjusting their positions until these forces are negligible.

Vibrational Frequency Analysis: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies of this compound. These theoretical frequencies can be compared with experimental infrared and Raman spectra to validate the computational model and to assign spectral features to specific molecular motions. The isotopic substitution from hydrogen to deuterium (B1214612) significantly alters the vibrational frequencies due to the increased mass, a phenomenon well-captured by DFT calculations.

Reaction Pathway Analysis: DFT is employed to explore the potential energy surfaces of chemical reactions involving this compound. researchgate.net For instance, in studies of reaction mechanisms, DFT can identify transition states and calculate activation barriers, providing insights into the kinetics and thermodynamics of processes like adsorption on surfaces or participation in cycloaddition reactions. acs.org The D4 London dispersion correction is often included in DFT calculations to accurately account for non-covalent interactions. acs.orgcardiff.ac.uk

Different functionals are used within the DFT framework, and their choice can influence the accuracy of the results. mdpi.com For example, hybrid functionals like B3LYP are commonly used for a wide range of molecular systems. researchgate.net The selection of an appropriate functional is a critical step in obtaining reliable predictions for the properties of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. ru.nlcapes.gov.br

For this compound, ab initio calculations are essential for:

High-Accuracy Structure Determination: Coupled Cluster methods, particularly CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are considered the "gold standard" for calculating the equilibrium structure of small molecules with high accuracy. aip.org These calculations provide precise bond lengths and bond angles for this compound, which serve as benchmarks for other computational methods and as a reference for interpreting experimental structural data. aip.org

Validation of DFT and other methods: The results from high-level ab initio calculations are often used to validate the accuracy of more computationally efficient methods like DFT. By comparing the geometries and energies obtained from different levels of theory, researchers can assess the reliability of the chosen computational approach for the specific system under investigation.

Potential Energy Surface (PES) Construction: Ab initio methods are used to compute single-point energies at various molecular geometries, which are then used to construct a comprehensive potential energy surface (PES). aip.org This PES is fundamental for studying the dynamics of the molecule, including its vibrational motion and photochemical reactions. aip.orgdtic.mil

A study employing the CCSD(T) method with different basis sets has provided optimized equilibrium geometry parameters for ethylene (B1197577), which are directly comparable to those of this compound, with minor differences arising from zero-point vibrational energy effects. aip.org

Table 1: Comparison of Calculated Equilibrium Geometries for Ethylene

Method/Basis SetC=C Bond Length (Å)C-H Bond Length (Å)H-C-H Bond Angle (°)
CCSD(T)/cc-pVTZ1.33261.0820117.20
CCSD(T)/cc-pVQZ1.33081.0804117.15
CCSD(T)/cc-pV5Z1.33051.0799117.14

This table presents ab initio calculated equilibrium geometry parameters for ethylene (C₂H₄). The values for this compound would be very similar, with minor deviations due to isotopic effects. Data sourced from computational chemistry studies.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. numberanalytics.com A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.com

Key considerations for basis set selection in the study of this compound include:

Pople-style vs. Dunning-style basis sets: Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The choice often depends on the desired balance between accuracy and computational expense. researchgate.net

Inclusion of polarization and diffuse functions: Polarization functions (e.g., d, p) allow for the description of the anisotropy of the electron density in chemical bonds, while diffuse functions are important for describing weakly bound electrons and excited states. researchgate.net

Basis Set Superposition Error (BSSE): When studying intermolecular interactions, the Basis Set Superposition Error (BSSE) can artificially increase the binding energy. The counterpoise correction method is often used to mitigate this error. numberanalytics.com

Computational Efficiency: For larger systems or more complex calculations like molecular dynamics simulations, smaller basis sets may be necessary to maintain a manageable computational cost. umich.edu Techniques like the use of effective core potentials (ECPs) can also reduce computational time for systems containing heavy atoms, though this is not directly applicable to this compound. numberanalytics.com

Strategic selection involves choosing a basis set that is large enough to capture the essential physics of the problem without being computationally prohibitive. umich.edu For high-accuracy calculations of this compound's structure and properties, larger basis sets like augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often preferred.

Ab Initio Calculations for Equilibrium Structure Determination and Validation

Potential Energy Surfaces (PES) and Conical Intersections (CIs) in this compound Dynamics

The photochemical and photophysical dynamics of this compound are governed by the intricate landscapes of its potential energy surfaces (PESs) for the ground and excited electronic states.

The PES represents the energy of the molecule as a function of its geometry. For this compound, the ground state (S₀) PES has a minimum at the planar D₂h geometry. Upon photoexcitation, for example to the first singlet excited state (S₁), the molecule finds itself in a region of the S₁ PES that is far from its minimum energy geometry. nih.gov

The relaxation dynamics on the excited state PES are complex and involve motions along multiple coordinates, most notably the torsion around the C=C bond and pyramidalization at one of the carbon atoms. aip.org Theoretical studies have shown that after vertical excitation to the ππ* state, the primary decay pathway involves an ultrafast relaxation to the ground state through a conical intersection. aip.org

Experimental and theoretical investigations on the ethylene cation (C₂H₄⁺) and its deuterated counterpart (C₂D₄⁺) reveal the influence of isotopic substitution on the dynamics. In the ethylene cation, the Jahn-Teller effect leads to a structural rearrangement. uliege.be Time-resolved experiments show that deuteration in C₂D₄⁺ leads to a slowdown of the wave packet motion and influences the relaxation paths through the network of conical intersections. uliege.be Specifically, the time scale for internal conversion is increased by a factor of approximately √2 upon deuteration, which is consistent with the mass-dependent nature of nuclear motion. uliege.be

Non-adiabatic coupling terms are crucial for describing the transitions between different electronic states, which are central to photochemical processes. These couplings become particularly large in the vicinity of conical intersections (CIs), which are points of degeneracy between two electronic states. arxiv.orgresearchgate.net At these points, the Born-Oppenheimer approximation breaks down, allowing for efficient electronic relaxation.

In this compound, as in ethylene, conical intersections play a pivotal role in the ultrafast decay from the excited state back to the ground state. researchgate.netnih.gov Theoretical simulations, such as those using surface hopping methods, model the non-adiabatic dynamics and show that the system can relax through different types of CIs, including twisted and planar geometries. uliege.bearxiv.org

The deuteration in this compound has a notable effect on the non-adiabatic dynamics. The heavier deuterium atoms move more slowly than hydrogen atoms, which can alter the time scales of the dynamics and the branching ratios between different photochemical pathways. uliege.be For example, studies on the ethylene cation have shown that the oscillatory patterns in the production yields of fragments like C₂D₃⁺ and C₂D₂⁺ are more pronounced than in the hydrogenated species, a phenomenon attributed to the synergy between the isotope effect on the wave packet relaxation through CIs and on the vibrational frequencies. uliege.be

Table 2: Key Features of this compound Photodynamics

PhenomenonDescriptionEffect of Deuteration
Excited State RelaxationUltrafast decay from the S₁ state to the S₀ state.Slower relaxation dynamics compared to C₂H₄. uliege.be
Conical IntersectionsFunnel the population from the excited state to the ground state. arxiv.orgresearchgate.netAlters the traversal time and pathways through the CIs. uliege.be
Non-Adiabatic CouplingEnables transitions between electronic states, especially near CIs. github.ioThe magnitude of the coupling is not directly affected, but the slower nuclear motion changes the dynamic outcome. uliege.be
Photochemical PathwaysIncludes isomerization and fragmentation. arxiv.orgnih.govCan influence the branching ratios between different products due to altered dynamics. uliege.be

This table summarizes the key photodynamical features of this compound and the influence of deuterium substitution. The information is based on findings from various theoretical and experimental studies.

Characterization of Ground and Excited State Landscapes in Deuterated Ethylene

Theoretical Frameworks for Isotope Effects in this compound

Isotope effects in this compound are primarily governed by the mass difference between hydrogen and deuterium, which influences the vibrational and rotational energy levels of the molecule. Theoretical frameworks are essential for dissecting these effects into their constituent parts and understanding their origins at a molecular level.

The Equilibrium Deuterium Isotope Effect (EIE) quantifies the preference of deuterium over hydrogen for one chemical species versus another at equilibrium. Theoretical computations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and explaining these effects for reactions involving ethylene.

The inverse nature of the EIE is attributed to changes in the vibrational environment upon moving from the reactant (ethylene) to the transition state or intermediate. Specifically, the formation of the C₂H₄−Br⁺ ion introduces new vibrational modes. acs.org

Further studies on cationic ethene complexes with coinage metals (Cu, Ag, Au) have also employed DFT to compute EIEs. The calculated EIEs for M(C₂H₄)⁺/M(C₂D₄)⁺ were in excellent agreement with experimental values, demonstrating the reliability of these theoretical methods. researchgate.net

Table 1: Computed Equilibrium Deuterium Isotope Effects (EIE) for Ethylene Reactions

Reaction/System Theoretical Method Computed K_H/K_D Finding
C₂H₄ + Br⁺ ⇌ C₂H₄−Br⁺ Density Functional Theory 0.63 Inverse EIE acs.orgacs.org
Cu(C₂H₄)⁺/Cu(C₂D₄)⁺ Density Functional Theory 0.86 Inverse EIE researchgate.net
Ag(C₂H₄)⁺/Ag(C₂D₄)⁺ Density Functional Theory 0.83 Inverse EIE researchgate.net

The primary origin of equilibrium isotope effects lies in the differences in zero-point vibrational energies (ZPVE) between the isotopic molecules in the reactant and product (or transition) states. sfu.ca The ZPVE is lower for the heavier isotopologue (this compound) than for the lighter one (ethylene-h4) because vibrational frequencies are mass-dependent. sfu.ca

Theoretical models have also been developed to evaluate the isotope effect on the ZPE shift that occurs upon the condensation of gaseous ethylene to a liquid. osti.govosti.gov These models, based on second-order perturbation theory, relate the ZPE shift to the London dispersion forces in the liquid and the integrated infrared absorption intensities of the gaseous molecules. osti.gov Calculations using the CNDO/2 molecular orbital method correctly predicted the magnitude of the isotope effect on the ZPE shift for isotopic ethylenes. osti.gov

The advent of ultrashort laser pulses has enabled the real-time observation of molecular motions on the femtosecond (10⁻¹⁵ s) timescale. Theoretical modeling is crucial for interpreting these complex experiments. In ethylene and this compound, ultrafast internal conversion from the initially excited electronic state (ππ*) back to the ground state is a key process.

Deuteration significantly impacts these dynamics. Time-resolved photoelectron spectroscopy experiments on this compound have shown that deuteration increases the timescale for internal conversion steps by a factor of approximately √2. uliege.beacs.org This observation is consistent with theoretical predictions that account for the mass-dependent nature of nuclear motion. uliege.be The heavier deuterium nuclei move more slowly than hydrogen nuclei, leading to a delay in the relaxation dynamics. uliege.be

Theoretical studies of the ultrafast dynamics following excitation of C₂H₄ and C₂D₄ have identified five distinct time constants, ranging from about 20 fs in the excited states to several picoseconds in the "hot" ground state. researchgate.netacs.org A surprisingly small deuterium isotope effect was found for the initial relaxation time constant (21 fs for C₂H₄ vs. 24 fs for C₂D₄). researchgate.netacs.org This was explained by theoretical models showing that the initial relaxation involves a combination of C-C twisting and stretching coordinates, leading to a mixed character with a correspondingly small isotope shift. researchgate.net These simulations provide a detailed picture of how isotopic substitution influences the intricate dance of atoms during a photochemical reaction.

Contributions of Zero-Point Energy to Isotopic Effects

Simulation of Spectroscopic Observables for this compound

Computational chemistry provides powerful tools for simulating various types of spectra, offering a direct comparison with experimental results and aiding in their interpretation. For this compound, the simulation of vibrational and photoelectron spectra is particularly important.

Calculating the vibrational frequencies of a molecule is a standard application of quantum chemistry. For ethylene and its isotopologues, various theoretical methods have been benchmarked. researchgate.net Harmonic frequency calculations, while computationally efficient, often overestimate experimental frequencies because they neglect anharmonicity. nih.gov

More advanced methods incorporate anharmonic effects, for example, via vibrational second-order perturbation theory (VPT2). nih.gov These anharmonic calculations provide much better agreement with experimental fundamental frequencies. Predictive modeling can be performed using different levels of theory, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BLYP) and a range of basis sets. nih.gov By fitting a potential energy expression to the assigned vibrational frequencies of both ethylene and deuteroethylene, a set of force constants can be determined, which can then be used to predict the spectra of other related molecules. nist.gov The detailed assignment of vibrational modes for both ethylene and this compound has been supported by these theoretical calculations. nist.govnih.gov

Table 2: Comparison of Theoretical Approaches for Vibrational Frequency Prediction

Method Key Feature Advantage Limitation
Harmonic Approximation Assumes a quadratic potential energy surface. Computationally inexpensive. Systematically overestimates frequencies. nih.gov
Vibrational Perturbation Theory (VPT2) Treats anharmonicity as a perturbation to the harmonic model. More accurate than harmonic models. nih.govnumberanalytics.com Can be computationally demanding.
Vibrational Self-Consistent Field (VSCF) A mean-field approach to include anharmonicity. Provides a basis for more accurate correlation methods. researchgate.net Does not fully account for mode-mode coupling.

Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. Time-resolved PES (TRPES) can track electronic and nuclear dynamics on ultrafast timescales. researchgate.net

Theoretical simulations are essential for interpreting these often-complex spectra. Methods such as ab initio multiple spawning (AIMS) combined with multi-state second-order perturbation theory (MS-CASPT2) have been used to simulate the TRPES of ethylene. researchgate.net These simulations model the non-adiabatic dynamics following photoexcitation and calculate the vertical ionization energies along the reaction path. researchgate.netresearchgate.net

The agreement between simulated and experimental TRPES for both ethylene and this compound has been excellent. acs.orgresearchgate.net For example, simulations correctly predict the increased timescale for internal conversion in this compound. acs.org Furthermore, theoretical calculations have been crucial in assigning features in the photoelectron spectrum. A procedure for calculating Franck-Condon factors that fully includes anharmonicity and Duschinsky rotations (mode mixing) has been successfully applied to simulate the photoelectron spectrum of ethylene, demonstrating the capability of modern theory to reproduce high-resolution experimental data. aip.org

Reaction Dynamics and Mechanistic Elucidation Involving Ethylene D4

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies with Ethylene-d4

The deuterium kinetic isotope effect (DKIE) is a primary method for investigating reaction mechanisms. It compares the rate of a reaction with a deuterated reactant to the rate with the corresponding non-deuterated reactant. This comparison provides insight into the bonding changes occurring at or before the rate-determining step of a reaction.

The DKIE for the electrophilic bromination of ethylene (B1197577) has been determined using mass spectrometry to compare the reaction rates of ethylene-h4 and this compound. acs.org In this competitive technique, a mixture of ethylene and this compound is partially brominated, and the isotopic ratios of the unreacted starting materials are analyzed. acs.org This method allows for the calculation of the kH/kD ratio, which is the DKIE. acs.org

Experimental studies on the electrophilic bromination of ethylene and this compound in solvents like methanol (B129727) and dichloroethane (DCE) at 25°C have revealed inverse DKIEs. acs.orgacs.org An inverse isotope effect (kH/kD < 1) indicates that the deuterated compound reacts faster than the hydrogenated one. For the bromination reaction, the DKIE was found to be 0.664 ± 0.050 in methanol and 0.572 ± 0.048 in DCE. acs.orgresearcher.life

The epoxidation of ethylene and this compound with m-chloroperoxybenzoic acid (MCPBA) has also been a subject of DKIE studies to understand the reaction mechanism. lookchem.com Additionally, the reactions of ethyl and i-propyl radicals, generated from the gamma-radiolysis of this compound and propylene-d6 in liquid methane, have been studied to determine the temperature dependence of disproportionation to combination ratios. cdnsciencepub.com These experiments found that the activation energy for combination is higher than for disproportionation for both types of radicals. cdnsciencepub.com

Table 1: Experimental Deuterium Kinetic Isotope Effects (kH/kD) for the Electrophilic Bromination of Ethylene at 25°C

SolventkH/kD
Methanol0.664 ± 0.050
Dichloroethane (DCE)0.572 ± 0.048

Data sourced from acs.orgacs.orgresearcher.life

Theoretical calculations, particularly using density functional theory (DFT), have been instrumental in interpreting the experimentally observed inverse DKIEs. acs.org For the electrophilic bromination of ethylene, computations of the equilibrium deuterium isotope effect (EIE) for the formation of the bromonium ion intermediate (C2H4 + Br+ ⇌ C2H4−Br+) also show an inverse effect, with a calculated KH/KD of 0.63. acs.orgacs.org

Detailed analysis of the vibrational modes in the reactants and the transition state (or intermediate) reveals the origin of the inverse isotope effect. acs.org A significant factor is the creation of a new vibrational mode in the bromonium ion, a CH2-symmetric twist, which arises from the loss of rotational freedom around the C-C axis present in ethylene. acs.orgacs.org This new mode, along with changes in zero-point energies of other vibrational modes upon going from sp2 to a more constrained geometry, contributes to the inverse EIE. acs.org Without considering this new twist mode, the calculated EIE would be normal (KH/KD = 1.12). acs.orgacs.org

Inverse isotope effects can often be attributed to changes in hybridization from sp2 to sp3, which leads to a stiffening of certain vibrational modes in the transition state relative to the reactant. nih.gov However, in the case of the bromonium ion, computational studies indicate very little rehybridization of the carbon atoms. acs.orgacs.org The interpretation of inverse isotope effects is crucial for characterizing the geometry and vibrational properties of transition states, providing a more detailed picture of the reaction pathway. nih.gov

Experimental Determination of DKIE in Specific Reaction Pathways

Isomerization Dynamics of this compound and its Cation

The isomerization of ethylene to ethylidene (CH2=CH2 ⇌ CH3CH) is a fundamental chemical transformation. Studying the dynamics of this process, particularly in the ethylene cation, provides deep insights into the behavior of molecules on complex potential energy surfaces, often involving conical intersections.

Following photoionization, the ethylene cation (C2H4+) can undergo several processes, including H-loss, H2-loss, and isomerization to the ethylidene cation (CH3CH+). acs.orgresearchgate.net It is believed that planar conical intersections along the H-migration coordinate facilitate the ethylene-ethylidene isomerization, which can increase the probability of H2-loss. uliege.be Conversely, twisted conical intersections are thought to inhibit this isomerization, favoring H-loss instead. uliege.be

Dynamics simulations suggest that the isomerization and subsequent dissociation events primarily occur on the ground electronic state (D0) of the cation after ultrafast electronic relaxation from higher excited states. acs.orgarxiv.org The use of this compound allows for the experimental tracking of these processes. For instance, after excitation, the detection of ethylidene (CD3CD) is a direct indicator of isomerization. researchgate.netacs.org This carbene isomer then isomerizes back to ethylene in the ground state. researchgate.netacs.org

Time-resolved spectroscopic techniques, such as EUV-pump/IR-probe schemes, have been employed to follow the ultrafast dynamics of the ethylene cation on a femtosecond timescale. uliege.beuliege.be These experiments have made it possible to directly observe the rapid structural rearrangements and the role of conical intersections in guiding these processes. uliege.beepj-conferences.org

Studies on ethylene and this compound excited at 162 nm have identified several time constants for relaxation. researchgate.netacs.org The initial relaxation from the Franck-Condon region is very fast, with a surprisingly small deuterium isotope effect (21 fs for C2H4 vs. 24 fs for C2D4). researchgate.netacs.org This suggests the initial motion involves a combination of C-C twist and stretch coordinates. researchgate.netacs.org Following this, the wave packet reaches a conical intersection within 17 fs (21 fs for C2D4), a process that involves some hydrogen migration, leading to the formation of ethylidene. researchgate.netacs.org The subsequent isomerization of the ethylidene-d4 carbene (CD3CD) back to this compound in the ground state occurs on a picosecond timescale (1.6 ps). researchgate.netacs.org

Simulations of the ethylene cation dynamics have predicted ethylene-ethylidene isomerization times that are longer than those inferred from some early experiments. acs.orgresearchgate.net For instance, simulations starting from the D2 excited state show the onset of isomerization at around 50 fs, while from the D1 state, it begins later at approximately 90 fs. acs.org

Table 2: Time Constants for Relaxation and Isomerization Processes in Ethylene and this compound

ProcessC2H4 Time ConstantC2D4 Time Constant
Initial relaxation from Franck-Condon region21 fs24 fs
Reaching conical intersection from perpendicular minimum17 fs21 fs
Ethylidene to ethylene isomerization (ground state)0.6 ps1.6 ps

Data sourced from researchgate.netacs.org

Isotopic substitution with deuterium significantly influences the relaxation dynamics of the ethylene cation. uliege.be The increased mass of deuterium leads to a general slowdown of the nuclear motion. uliege.be Experiments using EUV time-resolved photoelectron spectroscopy on this compound have shown that deuteration increases the timescale for internal conversion steps by a factor of approximately √2. uliege.beuliege.be This delay in the dynamics underscores the critical impact of isotopic substitution on the molecular relaxation pathways. uliege.beuliege.be

The slowdown of the deuterated species' wave packet motion alters the relaxation paths through the network of conical intersections between the electronic states. uliege.be This mass effect can modulate ion yields on a femtosecond timescale. uliege.be For example, the slower motion of C2D4+ delays the relaxation from the D1 to the D0 electronic state. uliege.be This can affect the fraction of the photoionized population that is available for re-excitation by a probe pulse, leading to different fragmentation yields compared to C2H4+. uliege.be Therefore, quantitative analysis of these isotopic effects provides a deeper understanding of the molecular-level mechanisms that drive photochemical reactions. uliege.be

Analysis of Ultrafast Relaxation Dynamics and Associated Time Scales

Radical Reactions and Addition Mechanisms Involving this compound

The reactions of radicals with this compound are fundamental to understanding hydrocarbon chemistry in various environments, from combustion to planetary atmospheres. Isotopic labeling with deuterium is crucial for elucidating the reaction mechanisms, particularly the origin of eliminated atoms and the distribution of products.

Crossed molecular beam experiments have been used to study the reaction between the 1-propynyl radical (CH3CC) and this compound (D2CCD2) under single-collision conditions at a collision energy of 31 kJ mol-1. rsc.orgnih.gov These studies reveal that the reaction is initiated by the barrierless addition of the 1-propynyl radical to the π-electron density of the this compound molecule. rsc.orgnih.gov This leads to the formation of a C5H3D4 intermediate that has a lifetime longer than its rotational period. rsc.org

The primary product of this reaction is 1-penten-3-yne (B14748486), formed along with a deuterium atom. rsc.org The isotopic substitution experiment confirms that the eliminated atom originates from the this compound reactant, as only atomic deuterium loss is observed, not hydrogen loss. rsc.org This indicates that the methyl group of the 1-propynyl radical acts as a spectator in the reaction. rsc.org

Two main pathways contribute to the formation of 1-penten-3-yne:

Direct C-D bond rupture from the initial collision complex, accounting for about 35% of the product. rsc.orgnih.gov

A researchgate.netrsc.org hydrogen atom shift within the intermediate complex prior to deuterium atom release, which is calculated to contribute about 65% of the product. rsc.orgnih.gov

In the reaction of the 1-propynyl radical with this compound, the only observed atomic loss channel is that of a deuterium atom. rsc.org This definitively points to the formation of a C5H3D3 isomer of 1-penten-3-yne as the major product. rsc.org While the formation of other, less stable C5H3D3 isomers cannot be entirely ruled out, the experimental evidence strongly supports 1-penten-3-yne as the sole isomer formed under these conditions. rsc.org

Similarly, studies of the reaction between the methylidyne radical (CH) and D4-ethylene (C2D4) show that the reaction proceeds through a C3D4H intermediate. uhmreactiondynamics.org This intermediate then decomposes by losing a deuterium atom to form allene (B1206475) (H2CCCD2), indicating that deuterium shifts within the intermediate are not significant. uhmreactiondynamics.org

These isotopic substitution experiments are invaluable for tracing the specific atomic pathways in complex reactions and for validating theoretical models of reaction dynamics. rsc.org

Exploration of Atomic Deuterium Loss Channels and Product Distributions

Mechanistic Investigations of Catalytic Reactions Utilizing this compound

This compound is a critical tool for probing the mechanisms of catalytic reactions, particularly in processes like hydroarylation and dimerization. The distinct mass of deuterium allows for the tracking of atoms and provides insights into bond activation, insertion steps, and scrambling phenomena.

Cationic platinum(II) complexes, specifically those containing bipyridyl ligands like [((t)bpy)Pt(Ph)(L)]+ (where (t)bpy is 4,4'-di-tert-butyl-2,2'-bipyridyl), are effective catalysts for the hydrophenylation of ethylene, producing ethylbenzene (B125841) and diethylbenzene isomers. researchgate.net Mechanistic studies support a pathway involving the coordination of ethylene to the Pt(II) center, followed by its insertion into the platinum-phenyl bond, and concluded by a metal-mediated C-H activation of a benzene (B151609) solvent molecule. researchgate.net

The metal-organic framework (MOF) Ni-MFU-4l serves as a highly selective heterogeneous catalyst for ethylene dimerization to 1-butene (B85601), with performance that can surpass traditional homogeneous catalysts. researcher.life The uniform, single-site nature of the catalytic centers in this MOF allows for detailed mechanistic investigations that are often challenging with other solid catalysts. researcher.life

Isotopic labeling studies using a 1:1 mixture of C2H4 and C2D4 are crucial for distinguishing between the two primary proposed mechanisms: the Cossee-Arlman mechanism and the metallacyclic mechanism. The Cossee-Arlman pathway involves the insertion of an ethylene monomer into a metal-hydride or metal-alkyl bond, followed by β-hydride elimination. The metallacyclic mechanism involves the oxidative coupling of two ethylene molecules to form a metallacyclopentane intermediate.

Table 2: Theoretical Butene Isotopomer Distributions for Ethylene Dimerization Mechanisms

MechanismPredicted Butene Isotopomers from C2H4/C2D4 MixturePredicted Ratio
MetallacyclicC4H8, C4H4D4, C4D81:2:1
Cossee-ArlmanC4H8, C4H7D, C4H5D3, C4H4D4, C4H3D5, C4HD7, C4D81:1:1:2:1:1:1
Data sourced from extensive mechanistic studies on ethylene oligomerization.

Characterization of H/D Scrambling Phenomena in Catalytic Processes

A key phenomenon observed during the Ni-MFU-4l catalyzed dimerization of C2H4/C2D4 mixtures is H/D scrambling, not just in the butene products, but also among the unreacted ethylene monomers. core.ac.uk Analysis of the reactant gas mixture after the reaction shows the formation of C2H3D, C2H2D2, and C2HD3. This scrambling is a direct consequence of the reversible nature of β-hydride elimination and ethylene insertion steps inherent to the Cossee-Arlman mechanism. core.ac.uk

The rate of ethylene insertion relative to chain termination via β-hydride elimination is a critical factor. The high selectivity for 1-butene observed with the Ni-MFU-4l catalyst implies that the rate of ethylene insertion is slow compared to the rate of chain termination. core.ac.uk This dynamic equilibrium necessarily leads to the observed H/D scrambling between C2H4 and C2D4. core.ac.uk By reducing the reaction time, the extent of H/D scrambling among the ethylene monomers is lessened, and the resulting butene fragmentation pattern more closely matches the theoretical distribution for the Cossee-Arlman mechanism, further confirming its operation.

Applications of Ethylene D4 in Specialized Scientific Research Domains

Isotopic Tracing and Metabolic Pathway Elucidation in Biological Systems

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of biological systems. Ethylene-d4, in this context, acts as a tracer, enabling researchers to follow the metabolic fate of ethylene (B1197577) and related compounds with high precision.

Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, leaf senescence, and stress responses. nobracat-isotopes.com Understanding how plants perceive and respond to ethylene is of significant agricultural and biotechnological importance. nih.govfrontiersin.org this compound is instrumental in these studies. By substituting standard ethylene with its deuterated form, researchers can investigate the intricate mechanisms of ethylene binding to its receptors. nobracat-isotopes.com

The plant hormone ethylene is perceived by a family of copper-dependent receptors. nih.gov These receptors, such as ETR1, ERS1, ETR2, EIN4, and ERS2 in Arabidopsis, are integral membrane proteins that bind ethylene in their extracellular domain. uni-rostock.de In the absence of ethylene, these receptors actively suppress the downstream signaling pathway. uni-rostock.de The binding of ethylene, or in experimental setups, this compound, inhibits this repressive activity, thereby initiating a signaling cascade that leads to various physiological responses. uni-rostock.de

Studies using deuterated ethylene help in elucidating the binding kinetics and conformational changes that occur within the receptor upon hormone perception. The insights gained from such research can aid in the development of novel compounds that modulate ethylene signaling, potentially leading to new plant growth regulators or methods to extend the shelf life of agricultural products. nobracat-isotopes.com The investigation of ethylene's role in plant growth is multifaceted, with interactions between ethylene and other phytohormones like auxins, cytokinins, and gibberellins (B7789140) being a key area of research. frontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive analytical technique used for quantifying specific molecules within complex biological mixtures. nih.govresearchgate.net In the realm of metabolomics, this compound and its derivatives, such as deuterated ethylene glycol (d4-EG), serve as invaluable internal standards for the precise quantification of metabolic fluxes.

Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy. The rate at which this pathway operates, known as glycolytic flux, can be a key indicator of cellular metabolic state. researchgate.net Similarly, lipid metabolism, encompassing processes like fatty acid synthesis and breakdown, is central to cellular function and is often altered in disease states. promega.commdpi.com

By introducing a known amount of a deuterated standard, such as d4-EG, into a biological sample, researchers can accurately quantify the corresponding non-deuterated analyte. The deuterated standard co-elutes with the analyte of interest during liquid chromatography and is distinguished by its higher mass in the mass spectrometer. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate quantification. nih.gov Challenges in these methodologies include accounting for the natural abundance of deuterium and preventing fragmentation overlap between deuterated and non-deuterated species, which can be addressed with high-resolution mass spectrometry.

Lipidomics, a subset of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. frontiersin.org Deuterated standards are crucial in lipidomics for the accurate quantification of various lipid species, including endocannabinoids and their derivatives. nih.gov

The use of deuterated compounds is a cornerstone of modern toxicological research, allowing for the detailed investigation of how foreign compounds (xenobiotics) are metabolized by the body. cdnsciencepub.com Deuteration, the replacement of hydrogen with deuterium, can significantly impact the metabolic fate of a molecule. nih.gov This "deuterium isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. cdnsciencepub.com

By strategically placing deuterium atoms at specific sites within a molecule, researchers can influence its metabolic pathways. This can lead to a decrease in the formation of toxic metabolites, a phenomenon known as "metabolic shunting," which can improve the safety profile of a drug. acs.org For instance, deuterated analogs of drugs like cyclophosphamide (B585) have been used to study how deuterium substitution affects the rates of different metabolic pathways. nih.gov

The insights gained from these studies are invaluable for understanding the mechanisms of toxicity and for designing safer chemicals and pharmaceuticals. cdnsciencepub.comnih.gov Deuterated analogs, including those related to this compound, can also serve as internal standards in toxicological analyses to accurately quantify the parent compound and its metabolites in biological samples like plasma and urine. nih.gov

Quantification of Glycolytic Flux and Lipid Metabolism via LC-MS/MS Methodologies

Polymer Science and Advanced Materials Characterization

This compound is a key monomer in the synthesis of deuterated polymers, which are indispensable tools in polymer science for probing the structure and dynamics of these complex macromolecules.

The synthesis of polymers with well-defined structures and properties is a major goal of polymer chemistry. thieme-connect.com Deuterated monomers, such as this compound, play a crucial role in achieving this control. nobracat-isotopes.com The incorporation of deuterium into a polymer chain can alter its physical and chemical properties, making it suitable for specific applications. nobracat-isotopes.comsci-hub.se

Controlled polymerization techniques, such as living polymerization, allow for the precise synthesis of polymers with specific molecular weights and low polydispersity. mdpi.com this compound can be used in these processes to create deuterated polymers with tailored architectures, including block copolymers and polymers with site-specific deuterium labeling. thieme-connect.comnist.gov The synthesis of deuterated polymers often requires specialized methods, as direct hydrogen/deuterium exchange after polymerization is typically not efficient. sine2020.eu Therefore, the synthesis starts with deuterated monomers. sine2020.euornl.gov

The availability of well-defined deuterated polymers is essential for a range of advanced characterization techniques, particularly neutron scattering. sci-hub.sesine2020.eu

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the atomic and molecular level. acs.orgnist.gov It is particularly well-suited for studying polymers due to the significant difference in the neutron scattering lengths of hydrogen and deuterium. sine2020.eumdpi.com This difference allows for "contrast variation," where specific parts of a polymer chain or a polymer blend can be "highlighted" by selectively deuterating them. sine2020.eursc.org

By synthesizing polymers from this compound and its protonated counterpart, researchers can create systems where the contrast between different components is maximized. mdpi.com For example, in a blend of two polymers, one can be deuterated and the other protonated, allowing for the clear visualization of the interface between them. Similarly, specific blocks of a copolymer can be deuterated to study their individual conformation and dynamics. unl.edu

Neutron scattering studies on deuterated polymers have provided invaluable insights into a wide range of phenomena, including:

Polymer chain conformation: Determining the shape and size of polymer chains in solution and in the melt. unl.edu

Polymer dynamics: Investigating the motion of polymer chains, from local segmental motion to large-scale diffusion. nist.govosti.gov

Structure of polymer blends and block copolymers: Characterizing the morphology and phase behavior of multi-component polymer systems. unl.edu

Crystalline structure of polymers: Analyzing the arrangement of polymer chains in crystalline domains. acs.orgmdpi.com

The data obtained from these experiments are crucial for developing and validating theoretical models of polymer behavior and for designing new materials with improved properties. sci-hub.sesine2020.eu

Application in Neutron Scattering Experiments for Polymer Structure and Dynamics

Intermediates in the Synthesis of Complex Deuterated Compounds

This compound is a fundamental starting material for the synthesis of a wide array of more complex deuterated molecules. isotope.com Its carbon-carbon double bond provides a reactive site for various addition reactions, allowing for the introduction of deuterium labels into specific positions within a larger molecular framework. This makes it an essential precursor in synthetic chemistry where isotopic labeling is required for analytical or mechanistic studies. cdnsciencepub.com

Precursor Role in the Development of Deuterated Pharmaceuticals and Agrochemicals

The incorporation of deuterium into pharmaceuticals and agrochemicals can significantly alter their metabolic profiles and pharmacokinetic properties. medchemexpress.com This "deuterium effect" can lead to drugs with improved stability, longer half-lives, and reduced toxic metabolites. This compound serves as a key precursor for building deuterated synthons—small molecular fragments—that are later incorporated into larger, biologically active molecules. researchgate.net For example, deuterated building blocks derived from this compound can be used in the synthesis of deuterated versions of quinolines, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net The use of stable isotopes like deuterium is crucial for tracing metabolic pathways and understanding the disposition of these compounds in biological systems. medchemexpress.com

Synthesis of Specialized Deuterated Solvents and Reagents (e.g., this compound Glycol, this compound-diamine)

This compound is a versatile starting material for producing specialized deuterated reagents and solvents that are indispensable in various research areas, particularly in NMR spectroscopy and reaction mechanism studies.

This compound Glycol (HOCD₂CD₂OH): This deuterated diol is commonly synthesized from this compound. One established method involves the bromination of this compound to produce 1,2-dibromoethane-d4 (B144223), followed by hydrolysis to yield this compound glycol. cdnsciencepub.com This route has been reported to achieve high yields. this compound glycol is used as a deuterated solvent for NMR spectroscopy and as a precursor for other labeled compounds, such as perdeuterated ethylenediaminetetraacetate (B1237979) (EDTA-d12). chemicalbook.com

This compound-diamine (H₂NCD₂CD₂NH₂): this compound-diamine is another important reagent synthesized from this compound. scbt.com It serves as a labeled chelating agent and a building block in synthetic chemistry. scbt.com The synthesis of polyethyleneimines, for instance, can be achieved through the coupling of ethylene glycol and ethylenediamine, a reaction pathway that can be adapted for its deuterated analogues. researchgate.net

Table 2: Synthesis of Deuterated Reagents from this compound

Precursor Reaction Steps Product Key Applications
This compound (CD₂=CD₂) 1. Bromination2. Hydrolysis cdnsciencepub.com This compound glycol (HOCD₂CD₂OH) NMR solvent, Precursor for EDTA-d12. chemicalbook.com

Structural Investigations of Condensed Phases of this compound

The study of this compound in its solid and liquid states, particularly under high pressure, reveals fundamental insights into intermolecular forces, phase transitions, and molecular ordering. Because neutrons interact strongly with deuterium nuclei, neutron scattering and diffraction are exceptionally powerful techniques for determining the structure of deuterated materials. nih.gov

Neutron Diffraction Studies on Solid this compound Phases

Neutron diffraction has been pivotal in determining the crystal structures of the different solid phases of this compound. aip.org Early studies confirmed that at ambient pressure, solid this compound (Phase I) crystallizes in an orientationally ordered monoclinic structure with the space group P2₁/n. aip.org This technique is also well-suited for studying this compound adsorbed on surfaces, such as graphite, where it has been shown to form several distinct solid phases. aps.orggeologyscience.ru These studies provide critical data on the arrangement and orientation of molecules in condensed states.

Examination of High-Pressure Phase Transitions and Molecular Orientational Ordering

When subjected to high pressure, this compound undergoes significant structural changes. Neutron diffraction studies have identified a high-pressure phase (Phase II) that forms a body-centered cubic (bcc) structure belonging to the space group Im3m. aip.org In this phase, the this compound molecules are orientationally disordered. aip.org The transition between the ordered monoclinic phase and the disordered cubic phase is a key area of investigation. aip.orgdntb.gov.ua The application of pressure can induce polymerization, and studies on ethylene have shown that the reaction mechanism and resulting polymer structure (linear vs. branched chains) depend on whether the reaction occurs in a disordered or crystalline phase. researchgate.net The study of these high-pressure phenomena in this compound provides a clearer picture of the phase diagram and the influence of molecular orientation on the physical and chemical properties of simple molecular solids. dntb.gov.uaucl.ac.uk

Table 3: Crystalline Phases of Solid this compound

Phase Pressure Condition Crystal System Space Group Molecular Ordering
Phase I Normal Pressure Monoclinic P2₁/n Orientationally Ordered aip.org

Astrophysical and Extraterrestrial Hydrocarbon Chemistry Implications

The study of isotopologues like this compound (C2D4) provides crucial insights into the chemical and physical processes occurring in astrophysical environments. By comparing the spectroscopic data of deuterated and non-deuterated molecules, scientists can better understand the formation, evolution, and distribution of organic molecules in space.

To comprehend the photochemistry of ethylene in cold celestial environments, it is essential to first analyze the vacuum-ultraviolet (VUV) absorption of its icy form in laboratory settings that mimic these conditions. frontiersin.org Ethylene, a simple hydrocarbon with a double bond, has been identified in the atmospheres of Jupiter, Saturn, and Titan, as well as on other celestial bodies like Neptune and Pluto. frontiersin.org Since the melting point of pure ethylene is 104 K, it can exist as a solid ice at the frigid temperatures found in space. frontiersin.org

Laboratory experiments simulating these environments involve depositing gases onto a cold substrate and analyzing the resulting ice with various spectroscopic techniques. High-resolution infrared spectra of polycrystalline C2H4 and C2D4 have been obtained at temperatures as low as 4 K and 53 K. researchgate.net These studies reveal that the multiplet structure of the fundamental vibrations aligns well with group theoretical predictions. researchgate.net

Research on ethylene ices has shown that they can exist in different phases, including amorphous and crystalline forms, depending on the temperature. nasa.gov Warming an amorphous ethylene ice sample leads to distinct and irreversible spectral changes, indicating transitions to different crystalline structures. nasa.gov For instance, changes have been observed around 35 K and 50 K, corresponding to the formation of a mixture of two higher-temperature crystalline forms and then an almost completely high-temperature crystalline phase, respectively. nasa.gov

Similarly, VUV absorption spectra of icy ethylene have been recorded between 13 K and 100 K. frontiersin.orgfrontiersin.org These studies have shown that the absorption spectra change with temperature, suggesting the existence of three distinct icy structures within the 13 K to 60 K range. frontiersin.orgfrontiersin.org These have been proposed to be amorphous, metastable, and crystalline structures. frontiersin.org The relative amounts of these ice forms are dependent on the specific temperature. frontiersin.org

The exposure of ethylene and its deuterated counterpart, this compound, to ionizing radiation in these simulated ice matrices allows researchers to study the formation of more complex organic molecules. uhmreactiondynamics.orgacs.org Infrared spectroscopy is a key tool in this analysis, as it can identify the vibrational modes of the molecules present in the ice. researchgate.net The infrared spectra of irradiated ethylene ices show the formation of various new hydrocarbon species. researchgate.net

The following interactive table displays key findings from spectroscopic studies of ethylene and this compound ices in simulated astrophysical conditions.

Interactive Table: Spectroscopic Findings for Ethylene and this compound Ices

ParameterEthylene (C2H4)This compound (C2D4)Reference
Observed Phases Amorphous, Metastable Crystalline, High-Temperature CrystallinePolycrystalline researchgate.netnasa.gov
Phase Transition Temperatures Amorphous to Crystalline mixture (~35 K), to High-Temperature Crystalline (~50 K)Phase transition evidence in C2H4, C2D4 studied at 53K researchgate.netnasa.gov
VUV Absorption Study Temp. Range 13 K - 100 KNot specified in the same study, but related studies exist. frontiersin.org
Proposed Ice Structures (13-60 K) Three distinct structures (likely amorphous, metastable, crystalline)Not explicitly detailed in the same VUV study. frontiersin.org
Spectroscopic Technique Infrared Spectroscopy, VUV Absorption SpectroscopyInfrared Spectroscopy frontiersin.orgresearchgate.netnasa.gov

By comparing the spectra of irradiated C2H4 and C2D4 ices, scientists can better understand reaction mechanisms and the potential for isotopic fractionation in space. inaf.itacs.orgosti.gov This is crucial for interpreting observational data from telescopes and space missions and for building more accurate models of astrochemistry. uhmreactiondynamics.orgfupress.com The study of this compound in these simulated environments directly contributes to our understanding of the chemical complexity that can arise in interstellar and planetary ices, which are the precursors to stars, planets, and potentially life. uhmreactiondynamics.org

Analytical Methodologies for Ethylene D4 Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like Ethylene-d4. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

A significant challenge in the production of high-purity this compound is the presence of deuterated impurities, primarily Methane-d4 (CD4) and Ethane-d6 (C2D6). francis-press.com These impurities can affect the quality and performance of this compound in its applications. francis-press.com A specialized GC method has been developed for the quantitative determination of these specific impurities. francis-press.com

This method utilizes a gas valve for sample injection and an alumina (B75360) capillary column, deactivated with sodium sulfate, for separation. francis-press.com The quantification is typically carried out using a hydrogen flame ionization detector (FID), with the external standard method being employed to calculate the concentration of the impurities based on their peak areas. francis-press.com Research has demonstrated that this approach provides excellent linearity for both Methane-d4 and Ethane-d6 in concentration ranges relevant to purity analysis. francis-press.com

Table 1: Performance of GC Method for Impurity Analysis in this compound

ParameterMethane-d4Ethane-d6
Linearity Range (%) 0.0020 - 1.000.0020 - 1.00
Correlation Coefficient (R²) > 0.995> 0.995
Method Detection Limit (%) 0.00030.0002
Recovery (%) 97.1 - 106.197.3 - 104.7
Precision (RSD, %) 1.95 - 3.731.65 - 2.98

This table is based on data from a study on the determination of Methane-d4 and Ethane-d6 impurities in this compound products. francis-press.com

Achieving accurate and reliable results in the GC analysis of this compound and its impurities hinges on the careful optimization of chromatographic conditions. francis-press.comlibretexts.org Key parameters that are typically adjusted include the selection of the chromatographic column, the splitter ratio, and the column flow rate. francis-press.com By fine-tuning these conditions, it is possible to alter the peak order of the compounds, which is crucial for preventing the main this compound peak from interfering with the detection of trace impurities. francis-press.com

The use of a long capillary column, such as a 60-meter column, can enhance the separation of isotopic ethylenes. cdnsciencepub.com For instance, a study using a silver nitrate-ethylene glycol column demonstrated near-complete separation of deuterated olefins differing by a single deuterium (B1214612) atom. cdnsciencepub.com The optimization process aims to achieve baseline separation of all components, ensuring good peak shapes and high detector response. francis-press.com This meticulous optimization allows for the attainment of very low detection limits, often in the parts-per-million (ppm) range, which is essential for high-purity applications. francis-press.com

GC-MS is also invaluable for determining the isotopic ratios of products in reactions where this compound is used as a starting material or tracer. In studies investigating the reaction of deuterium atoms with ethylene (B1197577), GC-MS was used to analyze the resulting mixture of deuterated methanes, ethylenes, and ethanes. cdnsciencepub.com By analyzing the mass spectra of the separated components, researchers can determine the distribution of deuterium in the products. cdnsciencepub.com This information is crucial for elucidating reaction mechanisms and understanding the kinetics of isotopic exchange reactions. While standard samples of all deuterated products may not always be available, approximate procedures can be used to interpret the mass spectra and determine the relative abundance of each isotopologue. cdnsciencepub.com

Optimization of Chromatographic Conditions and Attainment of Low Detection Limits

Advanced Mass Spectrometry (MS) for Isotope Effect and Fragmentation Studies

Advanced mass spectrometry techniques provide deeper insights into the fundamental properties of this compound, including ionization dynamics and fragmentation pathways.

Photoelectron-Photoion Coincidence (PEPICO) mass spectrometry is a powerful technique used to study the fragmentation of molecules as a function of their internal energy. aip.org In this method, molecules are ionized by photons, and the resulting photoelectrons and photoions are detected in coincidence. aip.org By measuring the kinetic energy of the threshold photoelectrons, the internal energy of the parent ion can be precisely determined. aip.org

Studies on this compound using threshold PEPICO have provided detailed experimental curves for its fragmentation as a function of internal energy. aip.org These results have been compared with data from other techniques like photoionization mass spectrometry and charge exchange experiments, as well as with predictions from Quasiequilibrium Theory (QET). aip.org The PEPICO data for this compound have been shown to be consistent with QET, resolving discrepancies observed in earlier studies. aip.org This technique is particularly useful for investigating the internal energy distribution of fragment ions. aip.org

Table 2: Appearance Energies of Fragment Ions from this compound

IonAppearance Energy (eV)Other Products
C2D2+13.24 ± 0.01D2
C2D3+13.41 ± 0.02D
CD2+18.13 ± 0.07CD2

This table presents appearance energy data for fragment ions of this compound, as determined by threshold photoelectron-photoion coincidence mass spectrometry. nist.gov

High-Resolution Analytical Techniques in Deuterated Biological and Chemical Systems

High-resolution analytical techniques are indispensable for studying the behavior of deuterated compounds like this compound in complex biological and chemical systems. rsc.orgnih.gov These methods offer the precision required to track isotopic labels and understand their effects.

Determining the isotopic purity and structural integrity of deuterated compounds is crucial for their use in quantitative analyses. rsc.org A strategy combining liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) and nuclear magnetic resonance (NMR) spectroscopy has been proposed for this purpose. rsc.org Full-scan MS allows for the extraction and integration of isotopic ions to calculate the isotopic enrichment. rsc.org

In the context of biological studies, techniques like Deuterium Exchange Mass Spectrometry (DXMS) have been developed to probe protein structure and dynamics. nih.gov While not directly analyzing this compound, the principles of using deuterium labeling and high-resolution mass spectrometry are central. nih.gov For direct analysis of deuterated tracers in biological tissues, nanoscale secondary ion mass spectrometry (NanoSIMS) has been employed. nih.gov This technique can measure isotope ratios at a subcellular level, providing insights into metabolic processes. nih.gov For instance, the C2D−/C2H− polyatomic ion species can be used to measure deuterated tracers in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolomic Studies

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique in the field of metabolomics, which involves the comprehensive study of metabolites in biological systems. nih.gov This technology is prized for its high sensitivity, specificity, and throughput, enabling the detection and quantification of a vast array of low molecular weight compounds. In metabolomic studies, LC-MS/MS is employed to gain insights into cellular pathways, discover disease biomarkers, and understand the metabolism of xenobiotics. nih.gov

While direct metabolomic profiling of this compound is not a common application, the principles of LC-MS/MS-based metabolomics are crucial for understanding its utility in related research. Stable isotope-labeled compounds, such as this compound, are vital tools in these studies. nih.gov They can be used as tracers to monitor metabolite flux and elucidate metabolic networks. For instance, the introduction of a deuterated compound allows researchers to follow its metabolic fate, distinguishing it from its endogenous, non-labeled counterparts. This approach provides a dynamic view of metabolic pathways that would be otherwise unattainable. nih.gov

The general workflow of an LC-MS/MS metabolomics experiment involves several key stages. Initially, metabolites are extracted from a biological sample (e.g., plasma, urine, or tissue). nih.gov This extract is then injected into a liquid chromatography system, which separates the complex mixture of metabolites based on their physicochemical properties. Following separation, the metabolites are introduced into a mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In a tandem mass spectrometry (MS/MS) setup, specific ions of interest are selected and fragmented, and the resulting fragment ions are detected. This two-stage mass analysis provides a high degree of certainty in metabolite identification and quantification. lcms.cz

The application of LC-MS/MS in metabolomics is broad, covering areas from disease pathogenesis to toxicology. nih.gov For example, it has been used to investigate liver toxicity mechanisms and to identify biomarkers for conditions like inflammatory bowel disease and non-alcoholic steatohepatitis. nih.gov In such studies, the accurate quantification of metabolites is paramount, a task for which stable isotope-labeled internal standards are essential.

StageDescriptionRelevance to Deuterated Compounds
Sample Preparation Extraction of metabolites from biological matrices.Deuterated standards (e.g., this compound derivatives) are added at this stage to control for variability.
LC Separation Chromatographic separation of metabolites.Deuterated compounds typically co-elute with their non-deuterated counterparts, ensuring simultaneous analysis. chromforum.org
MS Detection Ionization and detection of metabolites by their mass-to-charge ratio.The mass difference between the deuterated standard and the analyte allows for their distinct detection. cerilliant.com
MS/MS Fragmentation Fragmentation of selected ions for structural confirmation.Fragmentation patterns of deuterated standards are compared to the analytes to confirm identity. cerilliant.com
Data Analysis Quantification of metabolites based on signal intensity ratios.The known concentration of the deuterated internal standard enables precise quantification of the target analyte. nebiolab.com

Utilization of Deuterated Compounds as Internal Standards in Quantitative Analysis

Deuterated compounds, including derivatives of this compound, are frequently employed as internal standards (IS) in quantitative analysis, particularly in methods utilizing LC-MS/MS. lcms.czcerilliant.com An internal standard is a compound of known concentration that is added to a sample before analysis. Its purpose is to correct for variations that can occur during sample preparation, injection, and the analytical process itself, thereby improving the accuracy and precision of the measurement. nebiolab.com

Stable isotope-labeled internal standards, such as those containing deuterium (D), are considered the gold standard for quantitative mass spectrometry. cerilliant.com This is because they are chemically almost identical to the analyte being measured, meaning they behave very similarly during sample extraction, chromatography, and ionization. chromforum.org However, due to the mass difference between deuterium and hydrogen, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer.

The use of a deuterated internal standard allows for the calculation of an area ratio between the analyte and the standard. This ratio is then used for quantification, effectively normalizing for any signal fluctuations and matrix effects—where other components in a complex sample interfere with the ionization of the analyte. lcms.cz This approach significantly enhances the reliability of quantitative results, especially in complex biological matrices like blood, urine, or tissue extracts. lcms.czcerilliant.com

Several derivatives of this compound have been synthesized and used as internal standards for the quantification of various compounds. For example, this compound glycol has been used as an internal standard in methods for analyzing ethylene glycol in biological samples. tandfonline.commdpi.com Similarly, 2-bromoethanol-d4 has been evaluated and found to be a suitable internal standard for the determination of ethylene oxide (after derivatization to 2-bromoethanol) in complex matrices. coresta.org

The following table summarizes examples of this compound derivatives used as internal standards in quantitative analysis.

Deuterated StandardAnalyte(s)MatrixAnalytical TechniqueKey Finding
This compound glycol Ethylene glycol, Diethylene glycol, Triethylene glycolSerum, Plasma, UrineGC-MSIncluded to provide accurate quantitation of glycol analytes. tandfonline.com
This compound glycol Ethylene glycol and its metabolitesWhole Blood, UrineGC-QqQ-MS/MSUsed for the simultaneous determination of ethylene glycol and its metabolites in postmortem samples. mdpi.com
2-Bromoethanol-d4 Ethylene oxide (as 2-bromoethanol)Heated Tobacco Product AerosolsGC-MSFound to be a more suitable internal standard than d6-benzene, correcting for variable recoveries. coresta.org
Everolimus-d4 (synthesized from this compound glycol)Everolimus (B549166)Not specifiedLC-MSCertified for use as a reference material and internal standard for the analysis of everolimus and other immunosuppressants. cerilliant.com
2-Chloroethanol-d4 2-Chloroethanol (B45725) (metabolite of Ethylene oxide)FoodsGC-MS/MSUsed as an internal standard for the quantification of 2-chloroethanol in diverse food matrices. fda.gov.twmdpi.com

The selection of an appropriate deuterated internal standard is critical and depends on factors such as its isotopic purity, the potential for isotopic exchange (loss of deuterium), and the absence of interference with the analyte signal. cerilliant.com When properly selected and applied, deuterated standards like this compound and its derivatives are invaluable for achieving high-quality, reliable quantitative data in analytical chemistry. nebiolab.com

Future Directions and Emerging Research Avenues for Ethylene D4 Studies

Advancements in Computational Modeling and Simulation of Ethylene-d4 Systems

Computational chemistry offers profound insights into molecular behavior at the atomic level. For this compound, ongoing progress in computational modeling is enhancing the accuracy of predictions regarding its properties and reactivity.

Potential energy surfaces (PESs) are fundamental theoretical constructs that map the energy of a molecule as a function of its atomic coordinates. nih.gov The development of highly accurate PESs is critical for simulating chemical reactions and interpreting spectroscopic data. nih.gov Future research is geared towards creating more precise and dynamically resolved PESs for this compound and its reactions. nih.govresearchgate.netaip.org This involves employing high-level electronic structure calculations to generate a dense grid of energy points, which are then fitted to an analytical function for use in dynamics simulations. nih.govaip.org Such advanced PESs will facilitate a more granular understanding of reaction dynamics, including quantum mechanical phenomena like tunneling, which are more prominent in deuterated molecules.

A recent study reported a new ground state PES for ethylene (B1197577) based on extensive ab initio calculations using the coupled-cluster approach with single, double, and perturbative triple excitations (CCSD(T)). nih.gov This work provides a foundation for developing similarly accurate surfaces for this compound, which will enable more reliable predictions of its rovibrational energy levels. nih.govaip.org

The electronic structure of ethylene, especially in its excited states and during dissociation, is inherently complex and necessitates the use of sophisticated theoretical methods. aip.orgresearchgate.net Multi-reference methods, such as multireference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF), are indispensable for accurately describing these scenarios. aip.orgnih.govacs.orgacs.org Future investigations will increasingly apply these advanced quantum chemical methods to explore the photochemistry and reactivity of this compound. aip.orgmpg.de These calculations will provide deeper insights into the non-adiabatic transitions and conical intersections that dictate the outcomes of photochemical reactions, enabling a more precise interpretation of experimental observations. aip.orgresearchgate.net

Recent work has utilized multireference configuration interaction with singles and doubles (MR-CISD) to optimize conical intersections and stationary points on the excited-state energy surfaces of ethylene. aip.org The extension of such studies to this compound will be crucial for understanding the isotopic effects on its photodynamics.

Development of More Accurate and Dynamically Resolved Potential Energy Surfaces

Development of Novel Spectroscopic Techniques for Probing Ultrafast Dynamics of Deuterated Molecules

The increased mass of deuterium (B1214612) in this compound results in slower vibrational and rotational motions compared to its hydrogenated counterpart. This isotopic effect makes it an excellent subject for studying ultrafast molecular dynamics with cutting-edge spectroscopic techniques. nih.gov Future advancements in this domain are poised to reveal unprecedented details about the elementary steps of chemical transformations. uliege.be

Time-resolved spectroscopic methods, including femtosecond transient absorption and time-resolved photoelectron spectroscopy, are continuously being refined to offer higher temporal and spectral resolution. researchgate.netuliege.be These improvements will allow scientists to track the real-time motion of deuterium atoms as this compound undergoes isomerization, dissociation, or other reactions. researchgate.netnih.gov The advent of new light sources, such as attosecond X-ray free-electron lasers, will unlock new avenues for probing the coupled electronic and nuclear dynamics of this compound on their intrinsic timescales.

A study on the ultrafast dynamics of ethylene and this compound excited at 162 nm identified several time constants for relaxation and coherent oscillations, revealing a surprisingly small deuterium isotope effect on the initial relaxation time. researchgate.netnih.gov This was attributed to the initial relaxation following a superposition of C-C twist and stretch coordinates. nih.gov

Expansion of Isotopic Labeling Applications into More Complex Chemical and Biological Systems

Isotopic labeling is a powerful methodology for tracing the pathways of atoms and molecules within complex environments. sci-hub.boxwiley.com While this compound has been employed as a tracer in fields like catalysis and materials science, its application in more intricate chemical and biological systems represents a significant area for future growth. nobracat-isotopes.com

In catalysis, this compound can elucidate reaction mechanisms on catalyst surfaces by allowing researchers to track the deuterium atoms and differentiate between various reaction pathways. acs.org In polymer science, incorporating this compound into polymer chains can yield valuable information about polymerization mechanisms and the structure and dynamics of the resulting materials. nobracat-isotopes.comresolvemass.ca In biological contexts, deuterated compounds are instrumental in studying metabolic pathways and enzymatic reaction mechanisms. nih.gov The expansion of this compound applications will be propelled by the development of more sensitive analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. spectralservice.de

A study on the gas-phase analysis of isotope-labeled battery electrolytes demonstrated the utility of this compound in understanding the decomposition reactions of electrolyte components. wiley.com

Exploration of Green Chemistry Approaches and Sustainable Synthesis for this compound Production

Conventional methods for synthesizing deuterated compounds can be energy-intensive and often involve hazardous materials. beilstein-journals.org With the growing demand for this compound and other deuterated substances, there is a pressing need for more sustainable and environmentally benign production methods. rsc.orgresearchgate.net

Future research will focus on developing "green" synthetic routes for this compound. researchgate.net This includes utilizing renewable feedstocks, employing catalysts that function under milder conditions, and designing processes that minimize waste. rsc.orgulisboa.pt Promising approaches include the use of enzymatic or bio-inspired catalysts for selective deuteration and the development of electrochemical methods for H/D exchange. beilstein-journals.org Photocatalytic methods using heavy water (D₂O) as the deuterium source are also being explored as a sustainable pathway for producing deuterated compounds. rsc.org The principles of green chemistry will be pivotal in shaping the next generation of synthetic methodologies for deuterated molecules. researchgate.net

Q & A

Q. What are the standard methods for synthesizing and characterizing Ethylene-d4 in laboratory settings?

this compound is typically synthesized via catalytic deuteration of ethylene using deuterium gas (D₂) over a platinum or palladium catalyst. Characterization involves:

  • Mass spectrometry (MS) to confirm isotopic purity (>99% D).
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to verify the absence of residual protons.
  • Infrared (IR) spectroscopy to compare vibrational modes with ethylene-h4, noting shifts due to isotopic substitution (e.g., C-D stretching at ~2200 cm⁻¹ vs. C-H at ~3000 cm⁻¹) .
  • Gas chromatography (GC) coupled with thermal conductivity detection for purity assessment.

Q. How do the thermodynamic properties of this compound differ from those of non-deuterated ethylene?

this compound exhibits distinct thermodynamic behavior due to isotopic mass differences. Key data from NIST ( ):

PropertyEthylene (C₂H₄)This compound (C₂D₄)
Heat of Formation (kJ/mol)52.538.2
Entropy (J/mol·K)219.3230.5
These differences influence reaction kinetics and equilibrium states, requiring adjustments in experimental design for isotopic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in bond length determinations?

Discrepancies in bond length measurements (e.g., between photoelectron spectroscopy and high-resolution microwave studies) arise from isotopic effects on vibrational averaging. Methodological solutions include:

  • High-resolution rotational spectroscopy to refine ground-state molecular geometries.
  • Ab initio computational modeling (e.g., DFT or coupled-cluster methods) to account for zero-point energy differences .
  • Cross-validation with neutron diffraction data for solid-phase structures.

Q. What experimental designs are optimal for studying kinetic isotope effects (KIEs) in this compound reactions?

KIEs are critical in elucidating reaction mechanisms (e.g., electrophilic addition or polymerization). Key approaches:

  • Competitive isotope labeling : Mix C₂H₄ and C₂D₄ in a reaction, then analyze product ratios via GC-MS.
  • Arrhenius parameter comparison : Measure activation energies (Eₐ) for C₂H₄ vs. C₂D₄ reactions using stopped-flow techniques.
  • Theoretical modeling : Use the Bigeleisen equation to predict KIEs based on vibrational frequency differences .

Q. How can this compound be used to track metabolic or environmental pathways in interdisciplinary studies?

this compound serves as a tracer in:

  • Plant biology : Investigate ethylene biosynthesis pathways by exposing plants to deuterated precursors and analyzing metabolites via LC-MS/MS .
  • Environmental science : Track atmospheric ethylene oxidation by monitoring D-labeled intermediates (e.g., this compound oxide) using cavity ring-down spectroscopy (CRDS).
  • Catalysis research : Study surface adsorption/desorption dynamics on metal catalysts via in situ FTIR with isotopic switching.

Methodological Considerations

  • Data Analysis : Use Welch’s t-test or ANOVA to statistically validate isotopic effects in replicated experiments ().
  • Error Mitigation : Account for isotopic impurities (e.g., residual C₂H₂D₂) by integrating baseline corrections in spectroscopic workflows .
  • Ethical Compliance : Ensure deuterated compounds are handled under fume hoods with proper waste disposal protocols ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.